molecular formula C17H18N4O2 B12243297 2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole

2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole

Cat. No.: B12243297
M. Wt: 310.35 g/mol
InChI Key: LROXOGKWMICOHU-UHFFFAOYSA-N
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Description

2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a pyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzoxazole intermediate.

    Attachment of the Pyrimidine Moiety: The final step involves the reaction of the piperidine-benzoxazole intermediate with a pyrimidine derivative, often facilitated by a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzoxazole, piperidine, and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and bases like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(Pyridin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole
  • 2-{4-[(Pyrimidin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole
  • 2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole

Uniqueness

2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C17H18N4O2/c1-2-5-15-14(4-1)20-17(23-15)21-10-6-13(7-11-21)12-22-16-18-8-3-9-19-16/h1-5,8-9,13H,6-7,10-12H2

InChI Key

LROXOGKWMICOHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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